molecular formula C15H14N4O4 B12752006 8-(2-(2-Propenyloxy)ethoxy)-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-2-one CAS No. 80916-88-7

8-(2-(2-Propenyloxy)ethoxy)-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-2-one

Cat. No.: B12752006
CAS No.: 80916-88-7
M. Wt: 314.30 g/mol
InChI Key: CJMQNDLHXVWERS-UHFFFAOYSA-N
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Description

8-(2-(2-Propenyloxy)ethoxy)-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-2-one is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran core, which is a fused ring system consisting of a benzene ring and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-(2-Propenyloxy)ethoxy)-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent like an alkene or alkyne.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced through a cycloaddition reaction between an azide and a nitrile group. This step often requires the use of a catalyst, such as copper(I) iodide, and specific reaction conditions, such as elevated temperatures and inert atmosphere.

    Attachment of the Allyl Ether Group: The allyl ether group can be introduced through an etherification reaction between an allyl alcohol and an appropriate leaving group, such as a halide or tosylate, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

8-(2-(2-Propenyloxy)ethoxy)-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can lead to the formation of alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halides, sulfonates, and organometallic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.

    Substitution: Halides, sulfonates, and organometallic reagents like Grignard reagents or organolithium compounds.

Major Products

    Oxidation: Ketones, carboxylic acids, and aldehydes.

    Reduction: Alcohols, amines, and hydrocarbons.

    Substitution: Various substituted benzopyran derivatives with different functional groups.

Scientific Research Applications

8-(2-(2-Propenyloxy)ethoxy)-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 8-(2-(2-Propenyloxy)ethoxy)-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

8-(2-(2-Propenyloxy)ethoxy)-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-2-one can be compared with other similar compounds, such as:

    Coumarin Derivatives: Compounds with a benzopyran core and various substituents, known for their diverse biological activities.

    Tetrazole Derivatives: Compounds containing a tetrazole ring, often used in medicinal chemistry for their bioisosteric properties.

    Allyl Ethers: Compounds with an allyl ether group, used in organic synthesis and as intermediates in the production of various chemicals.

Properties

80916-88-7

Molecular Formula

C15H14N4O4

Molecular Weight

314.30 g/mol

IUPAC Name

8-(2-prop-2-enoxyethoxy)-3-(2H-tetrazol-5-yl)chromen-2-one

InChI

InChI=1S/C15H14N4O4/c1-2-6-21-7-8-22-12-5-3-4-10-9-11(14-16-18-19-17-14)15(20)23-13(10)12/h2-5,9H,1,6-8H2,(H,16,17,18,19)

InChI Key

CJMQNDLHXVWERS-UHFFFAOYSA-N

Canonical SMILES

C=CCOCCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NNN=N3

Origin of Product

United States

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